molecular formula C26H53B B3052599 1-Bromohexacosane CAS No. 4276-51-1

1-Bromohexacosane

Cat. No.: B3052599
CAS No.: 4276-51-1
M. Wt: 445.6 g/mol
InChI Key: CCSZHMUGOPQUDX-UHFFFAOYSA-N
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Description

1-Bromohexacosane (C26H53Br) is a long-chain primary alkyl bromide characterized by a 26-carbon backbone with a bromine atom at the terminal position. It belongs to the class of n-alkyl bromides, which are widely studied for their structural and phase transition behaviors. At room temperature, this compound crystallizes in a monoclinic system with lattice constants $ a = 5.51 \, \text{Å} $, $ b = 7.44 \, \text{Å} $, $ c = 72.4 \, \text{Å} $, and $ \beta = 117^\circ $. The c-axis length corresponds to a double-layer molecular arrangement, where the bromine atoms are positioned at the ends of the hydrocarbon chains .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromohexacosane can be synthesized through the bromination of hexacosane. The process involves the following steps:

    Starting Material: Hexacosane (C26H54).

    Reagent: Bromine (Br2).

    Catalyst: Red phosphorus (P).

    Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 100-130°C, with continuous stirring for about 6 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1-Bromohexacosane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

    Grignard Reactions: Magnesium turnings in dry ether under an inert atmosphere.

Major Products

Scientific Research Applications

Biomedical Applications

Antimicrobial Agents
1-Bromohexacosane has been investigated for its potential in enhancing the antibacterial properties of biopolymers. For instance, studies have shown that derivatives of chitosan modified with long-chain alkyl groups, such as those derived from 1-bromohexadecane (a closely related compound), exhibit improved antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus . The incorporation of these alkyl chains increases the hydrophobicity and alters the interaction between the polymer and bacterial membranes, leading to enhanced antimicrobial efficacy.

Drug Delivery Systems
The compound is also being explored for use in drug delivery systems. Its hydrophobic properties allow it to encapsulate hydrophobic drugs effectively, improving their solubility and bioavailability. Research indicates that long-chain alkyl bromides can be utilized to create nanoparticles that facilitate targeted drug delivery in cancer therapy, leveraging their ability to modify cell membrane permeability .

Material Science Applications

Synthesis of Functionalized Nanomaterials
this compound has been employed in the synthesis of functionalized nanomaterials. It serves as a precursor for creating carbon nano-onions through covalent functionalization with hexadecyl chains, which enhances the stability and solubility of these nanostructures in various solvents . This application is particularly relevant in developing advanced materials for electronics and photonics.

Surfactants and Emulsifiers
The compound is also used in the formulation of surfactants and emulsifiers. Its ability to lower surface tension makes it suitable for applications in cosmetics and pharmaceuticals where stable emulsions are required. For example, it has been utilized in the preparation of novel methacrylate-based adsorbents .

Environmental Applications

Extraction Solvents
In environmental chemistry, this compound functions as an extraction solvent for analyzing endocrine-disrupting phenols in water samples. Its hydrophobic nature allows it to effectively extract these compounds from aqueous solutions during analytical processes . This application is crucial for monitoring water quality and assessing environmental pollution.

Hydraulic Fracturing Fluids
Recent studies have suggested that modifications using this compound can enhance the viscosity of fluids used in hydraulic fracturing. This modification improves fluid performance under saline conditions, making it a promising candidate for use in oil and gas extraction techniques .

Case Studies

Study Application Findings
Rabae et al. (2022)Antibacterial activityN-alkyl derivatives of chitosan showed significantly enhanced antibacterial properties compared to pure chitosan against multiple pathogens .
Sigma-Aldrich (2020)Nanomaterial synthesisDemonstrated successful covalent functionalization of carbon nano-onions using 1-bromohexadecane, enhancing their solubility .
Environmental Monitoring StudyExtraction solventUtilized this compound for effective extraction of endocrine-disrupting phenols from water samples, highlighting its role in environmental analysis .

Mechanism of Action

The mechanism of action of 1-Bromohexacosane primarily involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can interact with nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property is exploited in various synthetic applications to introduce long alkyl chains into molecules .

Comparison with Similar Compounds

Structural Properties

1-Bromohexacosane is part of a homologous series of even-carbon n-alkyl bromides, including:

  • 1-Bromodocosane (C22H45Br)
  • 1-Bromotetracosane (C24H49Br)
  • 1-Bromooctacosane (C28H57Br)

All these compounds share a monoclinic crystal structure at room temperature with nearly identical $ a $, $ b $, and $ \beta $ values. However, the c-axis length increases linearly with carbon chain length, reflecting the elongation of the molecular backbone (Table 1) .

Table 1: Lattice Constants of Long-Chain n-Alkyl Bromides

Compound Carbon Chain Length c-axis (Å)
1-Bromodocosane 22 62.4
1-Bromotetracosane 24 67.7
This compound 26 72.4
1-Bromooctacosane 28 78.0

Phase Transition Behavior

The thermal phase transitions of these compounds differ significantly due to chain length:

  • 1-Bromodocosane (C22) and 1-Bromotetracosane (C24):
    At elevated temperatures, these compounds transition to a hexagonal system. For example, 1-bromodocosane adopts a hexagonal lattice with $ c = 63.5 \, \text{Å} $, indicative of rotational freedom around the molecular axis. This "rotational transition" involves a reorientation of the basal plane, allowing molecular rotation .
  • This compound (C26) and 1-Bromooctacosane (C28): Longer chains exhibit more restricted motion. At higher temperatures, they retain a monoclinic structure but with altered lattice constants ($ a = 4.92 \, \text{Å} $, $ b = 8.20 \, \text{Å} $, $ \beta = 98^\circ $ for C26). The reduced rotational freedom suggests weaker bridging interactions between bromine and adjacent carbons .

Mechanistic Insights

The phase transitions in shorter chains (C22, C24) are driven by symmetric bromonium ion bridging, enabling rotational mobility. In contrast, longer chains (C26, C28) form less symmetric, weakly bridged intermediates, limiting rotation and stabilizing the monoclinic phase even at elevated temperatures .

Biological Activity

1-Bromohexacosane, a long-chain bromoalkane, is part of a series of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, allergenic potential, and applications in various fields such as medicine and materials science.

This compound (C26H53Br) is characterized by a long hydrophobic carbon chain with a bromine substituent. Its structure influences its solubility, reactivity, and interaction with biological systems. The compound's physical-chemical properties can vary based on the length of the carbon chain, which impacts its biological activity.

Antimicrobial Activity

Recent studies have indicated that long-chain bromoalkanes exhibit significant antimicrobial properties. For instance, derivatives of chitosan modified with 1-bromohexadecane (a compound closely related to this compound) demonstrated enhanced antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these derivatives was found to be as low as 50 µg/mL, suggesting a promising application in wound infection treatments .

Table 1: Antimicrobial Activity of Chitosan Derivatives

CompoundMIC (µg/mL)Target Organisms
Mono-NHD-Ch50E. coli, S. aureus
Di-NHD-Ch50Pseudomonas aeruginosa, B. cereus

Allergenic Potential

The allergenic potential of bromoalkanes has been evaluated using the local lymph node assay (LLNA). Studies suggest that while shorter-chain bromoalkanes exhibit less sensitization potency, compounds like 1-bromohexadecane show a biphasic response where increased chain length correlates with enhanced allergenic activity . Although specific data on this compound is limited, it is reasonable to extrapolate that it may exhibit similar trends due to its structural similarities.

Case Study 1: Antimicrobial Efficacy

In a study focusing on the modification of chitosan with long-chain bromoalkanes, researchers found that introducing alkyl chains significantly improved the antibacterial properties of chitosan. The modified chitosan derivatives were tested against multiple bacterial strains and showed superior efficacy compared to unmodified chitosan, highlighting the potential for using such compounds in developing new antibacterial agents .

Case Study 2: Allergenic Response Analysis

A comprehensive analysis using the LLNA indicated that 1-bromohexadecane elicited a notable allergic response. This research underlines the importance of assessing the sensitization potential of long-chain bromoalkanes in consumer products and pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 1-Bromohexacosane with high purity?

  • Answer : Synthesis typically involves free-radical bromination or nucleophilic substitution of hexacosanol. Critical steps include:

  • Reaction optimization : Use anhydrous conditions to avoid hydrolysis, and control temperature (e.g., 40–60°C for bromination) to minimize side reactions like elimination .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents (e.g., hexane) to isolate the product .
  • Characterization : Confirm identity via 1^1H/13^13C NMR (δ ~3.4 ppm for BrCH2_2 protons), GC-MS (parent ion at m/z 434 [M+^+]), and elemental analysis .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to prevent inhalation of vapors .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Avoid skin contact; wash immediately with soap and water .
  • Storage : Keep in a dark, cool place (<25°C) in a sealed container to prevent degradation .

Q. How can researchers ensure accurate purity assessment of this compound?

  • Answer : Combine multiple analytical methods:

  • Chromatography : HPLC with UV detection (λ = 210 nm) or GC with FID to quantify impurities .
  • Spectroscopy : FT-IR to detect carbonyl or hydroxyl byproducts from unintended oxidation/hydrolysis .
  • Melting point : Compare observed mp (literature range: 68–70°C) with published data to confirm crystallinity .

Q. Which solvent systems are optimal for reactions involving this compound?

  • Answer : Use non-polar solvents (e.g., hexane, toluene) to enhance solubility and minimize solvolysis. For polar reactions, dichloromethane or THF (dried over molecular sieves) are suitable .

Q. What strategies improve efficiency in literature reviews for this compound applications?

  • Answer :

  • Database search : Use CAS RN 65085-51-6 in SciFinder or Reaxys to retrieve synthesis protocols and physicochemical data .
  • Keyword variations : Include terms like "C26H53Br," "long-chain alkyl bromide," and "brominated alkanes" .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Answer : Systematically evaluate variables:

  • Reagent stoichiometry : Adjust molar ratios of Br2_2/hexacosane or catalyst (e.g., PBr3_3) to optimize conversion .
  • Kinetic analysis : Use in-situ monitoring (e.g., Raman spectroscopy) to identify side reactions and refine time-temperature profiles .
  • Reproducibility checks : Compare methodologies across studies (e.g., solvent purity, inert atmosphere) to isolate discrepancies .

Q. What mechanistic insights guide the design of this compound in lipid membrane studies?

  • Answer :

  • Alkylation studies : Use 13^{13}C-labeled this compound to trace incorporation into lipid bilayers via SN2 mechanisms .
  • Molecular dynamics : Simulate interactions with phospholipids to predict phase behavior and packing efficiency .

Q. How should researchers address stability issues of this compound under varying storage conditions?

  • Answer : Conduct accelerated degradation studies:

  • Thermal stress : Store samples at 40°C for 4 weeks and monitor decomposition via TLC or NMR .
  • Light exposure : Compare UV-shielded vs. ambient-light storage to assess photolytic bromine loss .

Q. What computational approaches validate the reactivity of this compound in alkylation reactions?

  • Answer :

  • DFT calculations : Model transition states to predict regioselectivity in nucleophilic substitutions .
  • QSPR models : Correlate chain length with reaction rates using Hammett-type parameters .

Q. How can contradictory data on this compound’s environmental persistence be critically analyzed?

  • Answer :
  • Meta-analysis : Compare degradation half-lives across studies, controlling for variables like microbial activity or pH .
  • Experimental replication : Conduct soil microcosm studies under standardized OECD guidelines to verify biodegradation rates .

Q. Methodological Frameworks

  • Research design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses .
  • Data presentation : Follow journal guidelines for figures (e.g., limit structures in TOC graphics, avoid excessive annotations) .
  • Ethical reporting : Disclose synthesis yields, purity thresholds, and limitations transparently to aid reproducibility .

Properties

IUPAC Name

1-bromohexacosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h2-26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSZHMUGOPQUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323751
Record name 1-Bromohexacosane
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Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4276-51-1
Record name 1-Bromohexacosane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Bromohexacosane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromohexacosane
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Record name 1-Bromohexacosane
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